Isopropyl 3-(aminomethyl)benzoate
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Overview
Description
Isopropyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and an aminomethyl group is attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(aminomethyl)benzoate typically involves the esterification of 3-(aminomethyl)benzoic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-(aminomethyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(nitromethyl)benzoate.
Reduction: Formation of 3-(aminomethyl)benzyl alcohol.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)benzoate
- Ethyl 3-(aminomethyl)benzoate
- Propyl 3-(aminomethyl)benzoate
Uniqueness
Isopropyl 3-(aminomethyl)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.
Properties
IUPAC Name |
propan-2-yl 3-(aminomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAYJIYDOLHAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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